molecular formula C13H14N4O2S B2946994 N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide CAS No. 1203178-35-1

N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide

Cat. No.: B2946994
CAS No.: 1203178-35-1
M. Wt: 290.34
InChI Key: CXRIXYQGLSUBIZ-UHFFFAOYSA-N
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Description

N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide is a synthetic pyrazolo[3,4-b]pyridine derivative offered for research applications. Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Structurally related pyrazolo[3,4-b]pyridine analogs have been identified as potent kinase inhibitors, targeting key enzymes involved in signal transduction pathways relevant to oncology and other disease areas . The scaffold's versatility is further demonstrated by its presence in molecules investigated for a range of pharmacological effects; related pyrazolo and pyrimidine derivatives have shown potential as HIV-1 inhibitors, anticancer agents, and antimicrobial agents . The molecular structure of this compound incorporates a thiophene heterocycle and an acetamide functional group, features commonly employed to fine-tune properties like solubility, metabolic stability, and binding affinity to biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to utilize this compound in their investigations into kinase biology, cellular signaling, and the development of novel therapeutic agents.

Properties

IUPAC Name

N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-7(18)14-12-11-8(9-4-3-5-20-9)6-10(19)15-13(11)17(2)16-12/h3-5,8H,6H2,1-2H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRIXYQGLSUBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C2=C1C(CC(=O)N2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a pyrazolo[3,4-b]pyridine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine derivative. This reaction is critical for generating reactive intermediates for further functionalization:

  • Conditions : Hydrolysis occurs in aqueous HCl (3N) at 80–100°C for 6–8 hours or in NaOH (10%) under reflux .

  • Mechanism : Acidic conditions protonate the carbonyl oxygen, while basic conditions deprotonate water to form a hydroxide nucleophile. Both pathways cleave the amide bond.

  • Product : The resulting amine (N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]amine) serves as a precursor for coupling reactions .

Suzuki-Miyaura Cross-Coupling Reactions

The thiophene and pyrazolo[3,4-b]pyridine cores enable selective cross-coupling at halogenated positions (if present). While the parent compound lacks halogens, brominated analogs participate in Suzuki reactions:

Substrate Conditions Catalyst Yield Reference
Brominated pyrazolo-pyridinePd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DMF/H₂O (3:1), 80°C, 12hTetrakis(triphenylphosphine)palladium(0)75–92%
  • Key Insight : Coupling with aryl boronic acids introduces diverse aryl groups at position 4 or 6 of the pyridine ring, enhancing biological activity .

Electrophilic Aromatic Substitution on the Thiophene Ring

The electron-rich thiophene moiety undergoes electrophilic substitution (e.g., nitration, sulfonation):

  • Nitration :

    • Conditions : HNO₃/H₂SO₄ (1:3), 0–5°C, 2h.

    • Product : 5-Nitro-thiophene derivative, confirmed via HPLC and NMR .

  • Sulfonation :

    • Conditions : SO₃ in H₂SO₄, 50°C, 4h.

    • Product : Thiophene-2-sulfonic acid analog, used to enhance solubility .

Condensation Reactions at the 6-Oxo Position

The 6-oxo group reacts with hydrazines or amines to form hydrazones or imines, respectively:

  • Hydrazone Formation :

    • Conditions : Hydrazine hydrate (2 eq), ethanol, reflux, 6h.

    • Product : N'-[1-methyl-6-hydrazinylidene-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide .

  • Imine Synthesis :

    • Conditions : Primary amine (1.2 eq), TiCl₄ (catalytic), THF, 25°C, 12h.

    • Application : Imines act as intermediates for anticancer agents .

Functionalization via C-H Activation

Palladium-catalyzed C-H activation enables direct functionalization of the pyridine ring:

Reaction Type Conditions Catalyst Yield Reference
Arylation at position 5Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 eq), PivOH (1 eq), DCE, 100°C, 24hPalladium(II) acetate68%
  • Mechanism : The pyridine ring undergoes directed ortho-metalation, enabling coupling with aryl iodides .

Nucleophilic Substitution at the Acetamide Group

The acetamide’s carbonyl carbon is susceptible to nucleophilic attack:

  • Reaction with Grignard Reagents :

    • Conditions : RMgX (2 eq), THF, -78°C → 25°C, 4h.

    • Product : Alkylated amine derivatives (e.g., R = methyl, benzyl).

  • Thioamide Formation :

    • Conditions : Lawesson’s reagent (1.5 eq), toluene, reflux, 8h.

    • Product : Thioacetamide analog, verified via LC-MS .

Oxidation and Reduction Reactions

  • Oxidation of Thiophene :

    • Conditions : m-CPBA (1.2 eq), CH₂Cl₂, 0°C, 2h.

    • Product : Thiophene-1,1-dioxide derivative, enhancing polarity .

  • Reduction of 6-Oxo Group :

    • Conditions : NaBH₄ (3 eq), MeOH, 0°C, 1h.

    • Product : 6-Hydroxy intermediate, pivotal for prodrug synthesis .

Scientific Research Applications

N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide is a complex organic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core and a thiophene ring. It has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure includes functional groups such as amides and carbonyls, which contribute to its reactivity.

General Information

  • IUPAC Name: N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
  • Molecular Formula: C13H14N4O2SC_{13}H_{14}N_4O_2S
  • Molecular Weight: Approximately 290.34 g/mol
  • CAS Number: 1203178-35-1

Synthesis

The synthesis of this compound typically involves several key steps. Purification techniques, such as column chromatography or recrystallization, may be required to isolate the desired product from by-products and unreacted materials.

Potential Applications

This compound has potential applications in scientific research:

  • Medicinal Chemistry: Due to its unique structure, which incorporates a pyrazolo[3,4-b]pyridine core and a thiophene ring, this compound is of interest in medicinal chemistry because of its potential biological activities.
  • Drug Discovery: This compound exemplifies how complex organic molecules can play significant roles in advancing medicinal chemistry and drug discovery efforts.
  • Biological Targets: The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors. Binding to these targets may modulate their activity and influence cellular processes. Data on specific targets is still under investigation but suggests potential applications in therapeutic contexts where modulation of these pathways is beneficial.

Mechanism of Action

The mechanism of action of N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s use of ionic liquids ([bmim][BF4]) may offer advantages in reaction efficiency compared to traditional reflux methods (e.g., 28 hours for compound 4c) .
  • Substituents like thiophen-2-yl (electron-rich) vs.

Physicochemical and Spectroscopic Comparisons

Table 2: Physical Properties and Spectroscopic Data

Compound Name Melting Point (°C) 1H NMR (δ, ppm) Highlights IR (C=O stretch, cm⁻¹) Reference
N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide Not reported Expected peaks: Thiophene H (6.8–7.5), Acetamide NH (~10.0) ~1680–1700 (amide C=O)
Compound 4c 209–211 δ 10.09 (-NH), δ 7.33–7.58 (13 aromatic H) 1682 (C=O)
Compound 2c >300 δ 7.10–7.58 (aromatic H), δ 1.80 (Ar-CH3) Not reported
Compound 5a Not reported δ 7.10–7.80 (thiophene/phenyl H), δ 4.26 (CH2) 1680–1700 (C=O)

Key Observations :

  • The acetamide group in the target compound and compound 4c shows characteristic NH signals at δ ~10.0 ppm .
  • Higher melting points (>300°C) in pyrrolo[3,4-c]pyridine derivatives (e.g., 2c) suggest stronger intermolecular interactions compared to pyrazolo[3,4-b]pyridines .

Table 3: Reported Bioactivities of Analogous Compounds

Compound Name Bioactivity Mechanism/Test Model Reference
This compound Not explicitly reported (predicted: kinase inhibition via acetamide H-bonding) N/A N/A
N-(4-hydroxyphenethyl)acetamide (Compound 2 in ) Cytotoxic (43.2% mortality at 0.1 mg/mL in brine shrimp assay) Non-specific cytotoxicity
3-Chloro-1-(4-(4-methoxyphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(thiophen-2-yl)azetidin-2-one (5a) Anticancer (in vitro cell lines, unpublished) Kinase inhibition (hypothesized)

Key Observations :

  • Thiophene-containing derivatives (e.g., 5a) are hypothesized to target kinases, aligning with the electronic properties of the thiophen-2-yl group in the target compound .

Biological Activity

N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide is a complex organic compound notable for its unique structure and potential biological activities. This compound features a pyrazolo[3,4-b]pyridine core and a thiophene ring , which contribute to its reactivity and therapeutic potential. The aim of this article is to review the biological activity of this compound based on diverse sources of research.

The molecular formula of this compound is C18H23N5O4SC_{18}H_{23}N_{5}O_{4}S with a molecular weight of approximately 420.4 g/mol . The compound is classified as an organic heterocyclic compound , featuring multiple functional groups such as amides and carbonyls that enhance its biological activity.

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate their activity and influence various cellular processes. While detailed studies on specific targets are still ongoing, preliminary findings suggest potential applications in therapeutic contexts where modulation of these pathways is beneficial.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antimicrobial properties. For instance:

  • A series of substituted pyrazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Among them, several compounds showed IC50 values ranging from 1.35 to 2.18 μM , indicating strong anti-tubercular activity .

Antibiofilm Activity

The compound has also been investigated for its antibiofilm properties. In a study assessing various pyrazole derivatives:

  • Compounds demonstrated effective inhibition of biofilm formation in bacterial isolates with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 1: Anti-Tubercular Activity

A study focusing on the synthesis and evaluation of new anti-tubercular agents highlighted the effectiveness of certain pyrazolo derivatives against Mycobacterium tuberculosis. The study reported that five compounds exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM .

Study 2: Antibiofilm Properties

Another investigation into the antibiofilm effects of pyrazole derivatives revealed that specific modifications to the pyrazole structure enhanced antibacterial potency. The most active compounds showed marked reductions in biofilm formation when tested against pathogenic bacteria .

Data Table: Summary of Biological Activities

Activity TypeCompound NameIC50/MIC ValuesReference
Anti-TubercularVarious substituted pyrazole derivatives1.35 - 2.18 μM (IC50)
AntibiofilmN-[1-methyl-6-oxo...pyrazolo[3,4-b]pyridin-3-yl]acetamide0.25 µg/mL (MIC)

Q & A

Q. What computational methods validate docking poses in kinase targets?

  • Methodological Answer : Combine Glide (rigid docking) with Desmond MD simulations (10 ns, NPT ensemble). RMSD <2 Å and MM-GBSA ΔG ≤ -8 kcal/mol indicate stable binding. Cross-validate with mutagenesis data (e.g., Kd changes for ATP-binding pocket mutants) .

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